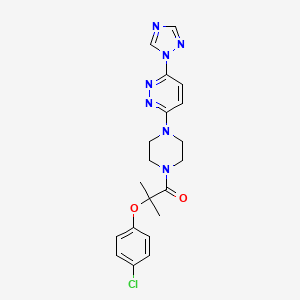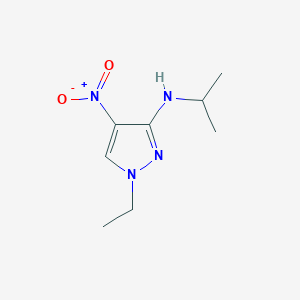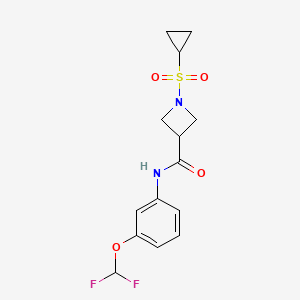
1-(cyclopropylsulfonyl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylsulfonyl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H16F2N2O4S and its molecular weight is 346.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Degradation and Toxicity Studies
Polyfluoroalkyl chemicals, including those with perfluoroalkyl moieties, are widely used in industrial and commercial applications due to their unique properties. However, their environmental persistence and potential for degradation into toxic perfluoroalkyl acids (PFAAs) have raised concerns. Studies have explored microbial degradation as a means to mitigate environmental impacts, highlighting the complex pathways and intermediates involved in breaking down these substances in the environment (Liu & Avendaño, 2013).
Synthesis and Application in Drug Development
The synthesis of N-heterocycles, including azetidines, plays a crucial role in the development of new pharmaceuticals. Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as valuable tools for the stereoselective synthesis of these compounds. This methodology provides access to a wide range of structures integral to natural products and therapeutic agents (Philip et al., 2020).
Exploration of Sulfonamides in Therapeutic Development
Sulfonamide compounds, including those derived from sulfonylureas like glibenclamide, have been extensively studied for their therapeutic potential across a variety of diseases. These studies include exploring their role in inflammation, cancer treatment, and as inhibitors targeting specific enzymes or receptors. The versatile sulfonamide moiety is present in many clinically used drugs, with ongoing research into new applications and mechanisms of action for these compounds in disease management and therapy (Carta, Scozzafava, & Supuran, 2012).
Immunotoxicity and Regulatory Implications
The immunotoxic effects of perfluorinated compounds, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), have been a significant area of concern. These studies contribute to a better understanding of the potential health risks associated with exposure to such compounds, informing regulatory decisions and safety guidelines. The activation of peroxisome proliferator-activated receptor alpha (PPARα) by these substances and the resulting immunomodulatory effects illustrate the complex interactions between synthetic chemicals and biological systems (DeWitt et al., 2009).
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-N-[3-(difluoromethoxy)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O4S/c15-14(16)22-11-3-1-2-10(6-11)17-13(19)9-7-18(8-9)23(20,21)12-4-5-12/h1-3,6,9,12,14H,4-5,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNFOYIUXMRSEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
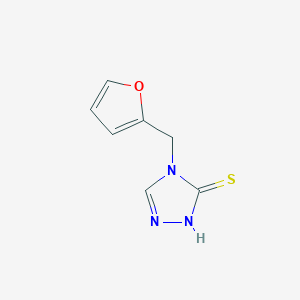
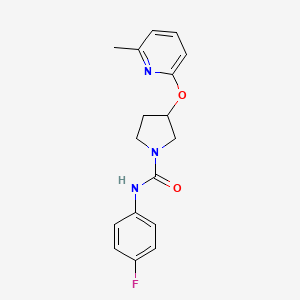
![3,4-dichloro-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzamide](/img/structure/B2534290.png)
![2,4-dichloro-N-{5-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}benzamide](/img/structure/B2534291.png)
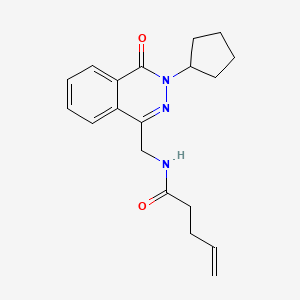
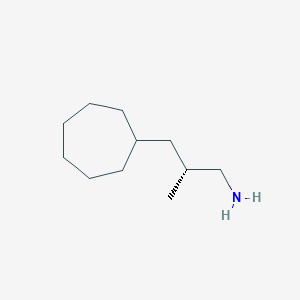


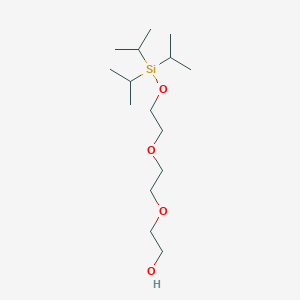
![4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2534297.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2534298.png)

